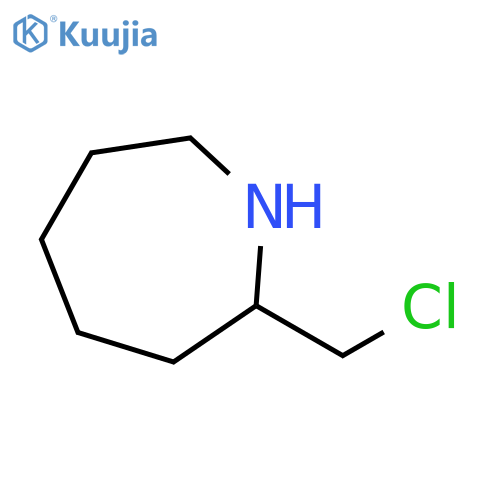Cas no 802579-10-8 (2-(chloromethyl)azepane)

2-(chloromethyl)azepane structure
商品名:2-(chloromethyl)azepane
CAS番号:802579-10-8
MF:C7H14ClN
メガワット:147.645761013031
MDL:MFCD19222215
CID:5248660
PubChem ID:55286171
2-(chloromethyl)azepane 化学的及び物理的性質
名前と識別子
-
- 1H-Azepine, 2-(chloromethyl)hexahydro-
- 2-(chloromethyl)azepane
-
- MDL: MFCD19222215
- インチ: 1S/C7H14ClN/c8-6-7-4-2-1-3-5-9-7/h7,9H,1-6H2
- InChIKey: VGKYYXUGBFQQMC-UHFFFAOYSA-N
- ほほえんだ: N1CCCCCC1CCl
2-(chloromethyl)azepane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-266632-0.5g |
2-(chloromethyl)azepane |
802579-10-8 | 95.0% | 0.5g |
$1014.0 | 2025-03-20 | |
| Enamine | EN300-266632-0.1g |
2-(chloromethyl)azepane |
802579-10-8 | 95.0% | 0.1g |
$930.0 | 2025-03-20 | |
| Enamine | EN300-266632-5g |
2-(chloromethyl)azepane |
802579-10-8 | 5g |
$3065.0 | 2023-09-12 | ||
| Enamine | EN300-266632-1g |
2-(chloromethyl)azepane |
802579-10-8 | 1g |
$1057.0 | 2023-09-12 | ||
| Enamine | EN300-266632-0.25g |
2-(chloromethyl)azepane |
802579-10-8 | 95.0% | 0.25g |
$972.0 | 2025-03-20 | |
| Ambeed | A1085042-1g |
2-(Chloromethyl)azepane |
802579-10-8 | 95% | 1g |
$755.0 | 2023-03-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00990174-1g |
2-(Chloromethyl)azepane |
802579-10-8 | 95% | 1g |
¥5180.0 | 2024-04-18 | |
| Enamine | EN300-266632-10.0g |
2-(chloromethyl)azepane |
802579-10-8 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 | |
| Enamine | EN300-266632-2.5g |
2-(chloromethyl)azepane |
802579-10-8 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 | |
| Enamine | EN300-266632-5.0g |
2-(chloromethyl)azepane |
802579-10-8 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 |
2-(chloromethyl)azepane 関連文献
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
802579-10-8 (2-(chloromethyl)azepane) 関連製品
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:802579-10-8)2-(chloromethyl)azepane

清らかである:99%
はかる:1g
価格 ($):680.0